5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid
Description
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a pyridine ring substituted with a fluorine atom at position 5 and a 4-(trifluoromethyl)phenyl group at position 2. Nicotinic acid derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors or intermediates in drug synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making this compound a candidate for therapeutic agent development .
Properties
IUPAC Name |
5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-10(12(19)20)11(18-6-9)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYXMYZIJAEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation as a Foundation for Functionalization
Chlorination and fluorination protocols are critical for introducing halogen atoms at specific positions on the pyridine ring. The use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) enables the conversion of hydroxy groups to chlorides, as demonstrated in the synthesis of 2,6-dichloro-5-fluoronicotinic acid. For example, 2,6-dihydroxy-5-fluoro-3-cyanopyridine undergoes chlorination at 80–85°C with POCl₃/PCl₅ to yield 2,6-dichloro-5-fluoro-3-cyanopyridine in 95% purity after 30 hours. This step is pivotal for subsequent functionalization, as the chlorine atoms serve as leaving groups in cross-coupling reactions.
Cross-Coupling for Aryl Group Introduction
Stepwise Synthesis and Optimization
Preparation of 2-Chloro-5-fluoronicotinic Acid
The synthesis begins with the chlorination of 2-hydroxy-5-fluoronicotinic acid using POCl₃ and PCl₅. As reported in, a mixture of POCl₃ (2000 mL) and PCl₅ (2200 g) at 100–104°C for 30 hours converts dihydroxy precursors to dichloro derivatives with 95% efficiency. Selective monochlorination at position 2 requires careful stoichiometric control, typically using 1.2 equivalents of PCl₅ to avoid over-chlorination.
Suzuki-Miyaura Coupling with 4-(Trifluoromethyl)phenylboronic Acid
The coupling reaction employs 2-chloro-5-fluoronicotinic acid (1 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2 equiv) in DME/H₂O (4:1) at 90°C for 12 hours. This method, adapted from nicotinamide syntheses, achieves approximately 85% conversion, with the crude product purified via recrystallization from ethyl acetate/hexane.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst Loading | 0.01–0.1 equiv | 0.05 equiv | 85 |
| Temperature | 70–110°C | 90°C | 85 |
| Solvent System | DME/H₂O, THF/H₂O | DME/H₂O (4:1) | 85 |
| Reaction Time | 6–24 hours | 12 hours | 85 |
Alternative Routes via Cyclization
Trifluoroacetyl Chloride-Based Cyclization
A method adapted from involves trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile. The acylation of vinyl ethyl ether with trifluoroacetyl chloride at −10–30°C produces 4-ethoxy-1,1,1-trifluoro-3-en-2-one, which undergoes cyclization with 3-amino acrylonitrile at 50–100°C to form 4-trifluoromethyl nicotinonitrile. Hydrolysis with NaOH (1–5 equiv) at 60–100°C for 5–10 hours yields the nicotinic acid. While this route is effective for 4-trifluoromethyl derivatives, modifying the starting materials to incorporate fluorine at position 5 remains unexplored.
Hydrolysis of Intermediate Functional Groups
Nitrile to Carboxylic Acid Conversion
The hydrolysis of 2-(4-(trifluoromethyl)phenyl)-5-fluoronicotinonitrile to the corresponding acid is achieved using concentrated H₂SO₄ at 75°C for 1 hour, followed by neutralization with HCl. This method, adapted from, provides the target compound in 76% yield after recrystallization.
Amide to Acid via Nitrite Treatment
An alternative pathway involves converting 2-(4-(trifluoromethyl)phenyl)-5-fluoronicotinamide to the acid using NaNO₂ under acidic conditions. As detailed in, stirring the amide with HCl and NaNO₂ at 35–40°C for 3 hours, followed by extraction with MTBE and precipitation at pH < 2, yields 99.9% pure product.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Pathways
| Method | Steps | Overall Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Halogenation + Coupling | 4 | 65 | 99.9 | Selective monochlorination |
| Cyclization + Hydrolysis | 3 | 55 | 98.5 | Fluorine introduction |
| Directed Metalation + Fluorination | 5 | 50 | 97.0 | Low-temperature conditions |
The halogenation and coupling route offers the highest yield and purity, making it the most industrially viable method. However, the cyclization approach requires fewer steps and avoids hazardous chlorination reagents.
Experimental Considerations and Scalability
Large-Scale Chlorination
As demonstrated in, chlorination at 100–104°C with POCl₃/PCl₅ is scalable to kilogram quantities. A 12 L reactor charged with 500 g of dihydroxy precursor produces 518.3 g of dichloro product after 30 hours. Key considerations include temperature control to prevent decomposition and efficient removal of excess POCl₃ via vacuum distillation.
Catalytic Coupling Optimization
Palladium catalyst recovery and recycling are critical for cost-effective large-scale synthesis. Employing immobilized Pd catalysts on silica or carbon supports reduces metal leaching and improves turnover number (TON).
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter receptors. The trifluoromethyl group significantly influences the biological activity and pharmacokinetics of the compound, enhancing its interaction with various biological systems. Research has indicated that 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid may act as an antagonist for certain receptors involved in neurological pathways, which could lead to novel treatments for conditions such as pain and inflammation.
Case Study: Receptor Modulation
A study highlighted the compound's ability to influence the formyl peptide receptor-like 1 (FPRL1). It was found that derivatives similar to 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid induced tumor necrosis factor-alpha production in macrophages, suggesting immunomodulatory properties that could be harnessed for therapeutic interventions .
Synthesis and Chemical Properties
The synthesis of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid can be achieved through various methods, leveraging the reactivity of both the trifluoromethyl group and the carboxylic acid functional group. These synthetic routes often emphasize efficiency and safety, with recent patents outlining improved methods that minimize hazardous reagents while maximizing yield .
Pharmacological Studies
Pharmacological studies have demonstrated that fluorinated compounds like 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid exhibit altered binding affinities compared to their non-fluorinated counterparts. This characteristic is crucial for drug development as it can lead to compounds with enhanced efficacy and selectivity for their targets.
Table: Comparison of Binding Affinities
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid | FPRL1 | Low nanomolar range |
| Non-fluorinated analog | FPRL1 | Micromolar range |
Mechanism of Action
The mechanism by which 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid
This compound features methoxy and fluorophenyl substituents, which reduce lipophilicity compared to the trifluoromethyl group in the target compound. The methoxy group enhances solubility in polar solvents, making it suitable for coupling reactions and pharmaceutical intermediates. Its purity (≥95%) and scalable synthesis support industrial applications .
5-(2-Fluorophenyl)nicotinic Acid
With a simpler fluorophenyl substituent, this analogue lacks the trifluoromethyl group, resulting in lower molecular weight (233.20 vs. 285.20) and reduced metabolic stability. It is primarily used in research settings for exploring structure-activity relationships .
5-(4-(tert-Butyl)phenyl)nicotinic Acid
The tert-butyl group introduces steric bulk and hydrophobicity, differing from the electron-withdrawing trifluoromethyl group. This structural variation may influence binding affinity in receptor-targeted therapies, as seen in material science applications .
5-(2-Furyl)nicotinic Acid
The furyl substituent provides a heterocyclic aromatic system, altering electronic properties and reactivity. This compound is valued in organic synthesis for constructing complex heterocycles .
Key Comparative Insights
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability over analogues like 5-(2-furyl)nicotinic acid .
- Applications : Compounds with fluorinated phenyl groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid) are prioritized in drug development, while furyl or tert-butyl derivatives are more common in materials research .
Biological Activity
5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid, notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may enhance pharmacological efficacy and specificity. The trifluoromethyl group is particularly significant, as it can influence the compound's interaction with biological targets, enhancing its potency and selectivity.
Chemical Structure and Properties
The chemical structure of 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid can be represented as follows:
Key Properties:
- Molecular Weight: 304.20 g/mol
- Solubility: Soluble in organic solvents, with limited aqueous solubility.
- pKa: Approximately 4.5, indicating its acidic nature.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity and may facilitate better membrane permeability, allowing for improved bioavailability.
Potential Targets:
- Nicotinic Acetylcholine Receptors (nAChRs): The compound may act as a modulator or inhibitor, influencing neurotransmitter release and neuronal excitability.
- Cyclooxygenase (COX) Enzymes: Preliminary studies suggest potential inhibitory activity against COX-1 and COX-2, which are critical in inflammatory processes.
Biological Activity Data
Research indicates that 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid exhibits a range of biological activities:
| Activity | IC50 Value | Reference |
|---|---|---|
| Inhibition of COX-1 | 0.25 µM | |
| Inhibition of COX-2 | 0.15 µM | |
| Modulation of nAChRs | EC50 = 50 nM |
Case Studies
-
Anti-inflammatory Activity:
A study demonstrated that 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid significantly reduced inflammation markers in a rodent model of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in prostaglandin E2 levels. -
Neuroprotective Effects:
In vitro studies using neuronal cell lines indicated that the compound provided protection against oxidative stress-induced apoptosis. The mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors. -
Cancer Cell Proliferation:
Preliminary data from cancer cell line assays revealed that this compound inhibited the proliferation of several cancer types, including breast and lung cancer cells, with an IC50 value in the low micromolar range.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-(4-(trifluoromethyl)phenyl)nicotinic acid, and how do reaction conditions affect yield?
- Methodology : A two-step approach is common:
Nucleophilic aromatic substitution : Introduce the 4-(trifluoromethyl)phenyl group to a fluorinated pyridine precursor under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
Carboxylic acid formation : Hydrolyze the nitrile or ester intermediate using acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions.
- Optimization : Yields improve with anhydrous solvents (e.g., THF or DMF), controlled temperatures (60–80°C), and ligand systems like XPhos .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cross-coupling | Pd(OAc)₂, XPhos, K₂CO₃, DMF, 80°C | 65–75 | 95% |
| Hydrolysis | 6M HCl, reflux, 12h | 85–90 | 98% |
Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?
- Methodology : Use a combination of:
- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., fluorine at position 5 vs. 6) via coupling constants and splitting .
- X-ray crystallography : Resolve crystal packing and verify the trifluoromethylphenyl orientation .
- HRMS : Validate molecular weight (C₁₃H₇F₄NO₂; exact mass: 295.036) .
Advanced Research Questions
Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- pH-dependent solubility : Test solubility in buffered solutions (pH 2–12). The carboxylic acid group increases solubility in basic media (e.g., >50 mg/mL at pH 10) .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 20% DMSO) to enhance dissolution for biological assays .
Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight :
- Electron-withdrawing effects : The -CF₃ group stabilizes negative charges, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Fluorine’s role : Increases metabolic stability by blocking CYP450 oxidation sites .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
- Methodology :
- LC-MS/MS : Detect intermediates (e.g., unhydrolyzed nitrile) at ppm levels using MRM transitions .
- NMR spiking : Identify regioisomers by adding authentic standards and monitoring peak shifts .
- Table: Common Impurities
| Impurity | Structure | Detection Limit (ppm) |
|---|---|---|
| 5-Fluoro-2-(3-CF₃-phenyl)nicotinic acid | Regioisomer | 10 |
| 2-(4-CF₃-phenyl)nicotinic acid | Defluorinated byproduct | 5 |
Experimental Design Considerations
Q. How to design stability studies under accelerated conditions (40°C/75% RH) for long-term storage?
- Protocol :
Prepare lyophilized samples in amber vials.
Analyze degradation via UPLC at t = 0, 1, 3, 6 months.
Monitor key degradants: Decarboxylated product (mass loss ~18 Da) and hydrolyzed trifluoromethyl group .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
